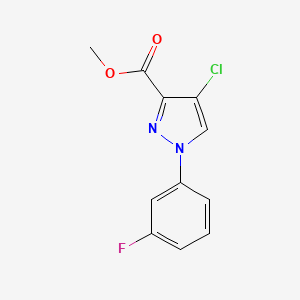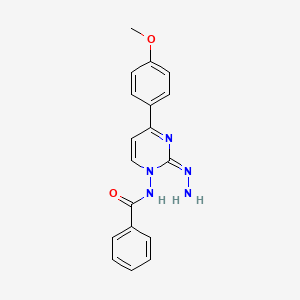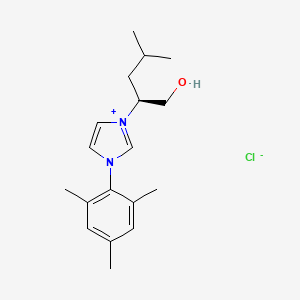
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride is a synthetic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an amido-nitrile precursor.
Introduction of the Mesityl Group: The mesityl group is introduced via a substitution reaction, where a mesityl halide reacts with the imidazole ring under basic conditions.
Attachment of the Hydroxy-Methylpentyl Side Chain: The hydroxy-methylpentyl side chain is attached through an alkylation reaction, where the imidazole ring reacts with a suitable alkyl halide in the presence of a base.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazolium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazolium ring, potentially converting it to an imidazoline derivative.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of various functional groups onto the mesityl ring.
科学研究应用
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. In biological systems, it may interact with enzymes, altering their activity and influencing metabolic pathways .
相似化合物的比较
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and in various chemical syntheses.
Mesityl oxide: Utilized in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride stands out due to its unique combination of a mesityl group and a hydroxy-methylpentyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in catalysis and advanced material synthesis.
属性
分子式 |
C18H27ClN2O |
|---|---|
分子量 |
322.9 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;chloride |
InChI |
InChI=1S/C18H27N2O.ClH/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;1H/q+1;/p-1/t17-;/m0./s1 |
InChI 键 |
VFCRYLRZWWVJGC-LMOVPXPDSA-M |
手性 SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)CO)C.[Cl-] |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


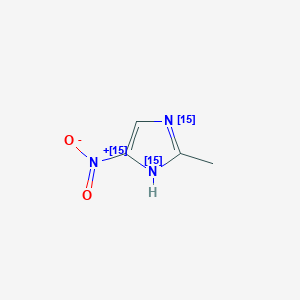
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
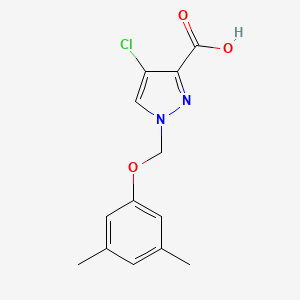

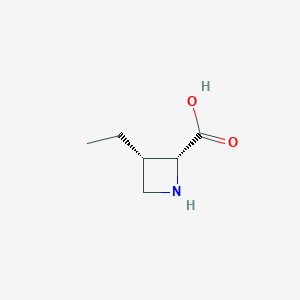
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)



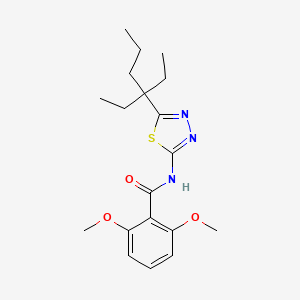

![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
